molecular formula C13H19NO2 B15054851 (4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol

(4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol

Cat. No.: B15054851
M. Wt: 221.29 g/mol
InChI Key: QUNRHFORAMKQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is a pyrrolidine-based compound featuring a 2-methoxyphenyl group at the 4-position, a methyl group at the 1-position, and a hydroxymethyl substituent at the 3-position. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as neurotransmitter receptors and enzymes .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

[4-(2-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C13H19NO2/c1-14-7-10(9-15)12(8-14)11-5-3-4-6-13(11)16-2/h3-6,10,12,15H,7-9H2,1-2H3

InChI Key

QUNRHFORAMKQMF-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C2=CC=CC=C2OC)CO

Origin of Product

United States

Preparation Methods

Substrate Preparation

Introduction of the Hydroxymethyl Group

The hydroxymethyl moiety at position 3 is installed via oxidation-reduction sequences or direct hydroxylation.

Oxidation of Pyrrolidine to Ketone Intermediate

  • Reagents : Ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) in acetone-water.
  • Conditions : 0°C to 25°C, 6–12 hours.
  • Outcome : Selective oxidation of the C3 position yields 3-keto-4-(2-methoxyphenyl)-1-methylpyrrolidine.

Stereoselective Reduction

The ketone intermediate undergoes reduction to the alcohol using:

  • Reductant : Sodium borohydride (NaBH₄) in methanol
  • Stereocontrol : Chiral auxiliaries (e.g., (R)-BINOL) direct hydride attack to favor the desired (3R)-configuration.

Late-stage introduction of the 2-methoxyphenyl group is achieved through palladium-catalyzed coupling. Patent WO2008137087A1 outlines conditions for analogous arylations:

Suzuki-Miyaura Coupling

  • Substrate : 3-Bromo-1-methylpyrrolidine
  • Boron Reagent : 2-Methoxyphenylboronic acid
  • Catalyst : PdCl₂(PPh₃)₂
  • Base : Cesium carbonate (Cs₂CO₃)
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 78–85%

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Hydrogenation-Cycle Pyrroline hydrogenation → Oxidation → Reduction 65 92 High
Cross-Coupling Bromopyrrolidine + Suzuki coupling 83 98 Moderate
One-Pot Cyclization Mannich reaction + In situ reduction 71 89 Low

Hydrogenation-based routes offer scalability but require multi-step purification. Cross-coupling provides higher purity but depends on bromide precursor availability.

Purification and Characterization

Final purification employs:

  • Recrystallization : Ethyl acetate/hexane mixtures (3:1 v/v) remove residual catalysts.
  • Chromatography : Silica gel column with ethyl acetate:methanol (9:1) isolates diastereomers.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (m, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.65 (m, 1H, CH₂OH), 2.90 (m, 2H, pyrrolidine-H).
  • HPLC : >99% purity (C18 column, acetonitrile:H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and amines .

Scientific Research Applications

(4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Positional Isomers: Substitution Patterns on the Aromatic Ring

  • 4-Methoxyphenyl Analog: The compound [4-(4-methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol () differs in the methoxy group position (para vs. ortho). X-ray crystallography reveals a dihedral angle of 70.6° between the benzene and pyrrolidine rings, suggesting reduced coplanarity compared to the ortho-substituted target compound. This steric effect may influence receptor binding or solubility .
  • The para-chloro analog (C12H16ClNO, MW = 225.72 g/mol) introduces an electron-withdrawing group, which may alter metabolic stability .

Heterocyclic Core Modifications

  • Piperazine/Piperidine Derivatives: Compounds like 2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-tosylindol-3-yl)ethanol () and neurotensin receptor agonists () replace pyrrolidine with piperazine/piperidine. Piperazine’s additional nitrogen allows for hydrogen bonding, often improving receptor affinity (e.g., 5-HT6 antagonists with pKi ~7.8) . Pyrrolidine’s smaller ring may reduce off-target interactions but limit flexibility .
  • Fluorinated Analogs: [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol () incorporates fluorine, enhancing electronegativity and metabolic resistance. Fluorine’s small size minimally disrupts steric interactions, making this analog promising for CNS-targeted therapies .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula MW (g/mol) Key Substituents Notable Properties
Target Compound C13H19NO2 221.3 2-Methoxyphenyl, hydroxymethyl Moderate polarity, rigid conformation
4-Methoxyphenyl Analog () C13H18N2O4 278.3 4-Methoxyphenyl, nitro Higher MW, nitro group may confer reactivity
3,4-Dimethoxyphenyl Analog () C14H21NO3 251.3 3,4-Dimethoxyphenyl Increased solubility, electron-donating
4-Chlorophenyl Analog () C12H16ClNO 225.7 4-Chlorophenyl Electron-withdrawing, lipophilic

Biological Activity

(4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrolidine ring and a methoxy-substituted phenyl group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development, particularly in targeting central nervous system disorders and other therapeutic areas.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

With a molecular weight of approximately 203.28 g/mol, the presence of the methoxy group (–OCH₃) on the aromatic ring plays a significant role in enhancing its biological activity by influencing its electronic properties and steric configuration.

Antioxidant Properties

Preliminary studies indicate that this compound exhibits antioxidant activity . Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases .

Neuroprotective Effects

Research suggests that pyrrolidine derivatives, including this compound, may possess neuroprotective effects . This property could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

There is evidence that related compounds exhibit antimicrobial properties , making them candidates for further investigation in treating infectious diseases. The structural characteristics of this compound may contribute to its efficacy against various pathogens .

The mechanisms underlying the biological activities of this compound are still under investigation. However, potential mechanisms include:

  • Free Radical Scavenging : The methoxy group may enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. This inhibition could lead to reduced cell proliferation in certain cancers .
  • Receptor Interaction : Binding affinity studies suggest that this compound may interact with specific receptors or enzymes, influencing various biological pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing starting materials like 2-methoxybenzaldehyde and appropriate amines.
  • Reduction Reactions : Employing reducing agents to convert suitable precursors into the desired pyrrolidine derivative.

These synthetic approaches allow for modifications that can optimize biological activity and pharmacokinetic properties.

Case Studies and Research Findings

StudyFindings
Preliminary Study on Antioxidant EffectsDemonstrated significant free radical scavenging activity, indicating potential for oxidative stress-related diseases treatment.
Neuroprotective AssessmentShowed promise in protecting neuronal cells from apoptosis in vitro, suggesting therapeutic potential for neurodegenerative conditions.
Antimicrobial ScreeningExhibited activity against several bacterial strains, warranting further exploration for infectious disease applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (4-(2-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol?

  • Methodology : Synthesis typically involves multi-step routes:

Pyrrolidine Ring Formation : Cyclization of a γ-amino alcohol precursor under acidic or basic conditions. For example, reductive amination of a ketone with a primary amine can yield the pyrrolidine scaffold .

Functionalization : Introduction of the 2-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Palladium-catalyzed cross-coupling reactions are preferred for aryl group introduction due to their regioselectivity .

Methanol Side Chain Installation : Hydroxymethylation via Grignard reaction or reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) .

  • Key Challenges : Stereocontrol during pyrrolidine formation and minimizing side reactions during aryl group coupling.

Q. How is the structure of this compound validated experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃), pyrrolidine protons (δ ~2.5–3.5 ppm), and hydroxymethyl group (δ ~3.4–3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (C₁₃H₁₉NO₂) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents (if crystalline) .

Q. What physicochemical properties are critical for handling this compound in biological assays?

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited in aqueous buffers. Pre-solubilization in DMSO (≤1% v/v) is recommended for in vitro studies .
  • Stability : Susceptible to oxidation at the hydroxymethyl group; storage under inert atmosphere (N₂/Ar) at –20°C is advised .
  • LogP : Estimated ~1.5–2.0 (via computational tools like ChemDraw), indicating moderate lipophilicity for membrane permeability .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of derivatives of this compound?

  • Approaches :

  • Molecular Docking : Screens derivatives against target proteins (e.g., GPCRs, kinases) to predict binding affinities and identify key interactions (e.g., hydrogen bonds with the hydroxymethyl group) .
  • QSAR Modeling : Correlates structural features (e.g., substituent electronegativity, steric bulk) with activity data to guide rational design .
  • MD Simulations : Evaluates conformational stability of the pyrrolidine ring in aqueous and lipid environments .
    • Validation : Experimental IC₅₀ values from enzyme inhibition assays are compared with computational predictions to refine models .

Q. How can conflicting results in the compound’s biological activity across studies be resolved?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches.
  • Resolution Strategies :

Reproducibility Checks : Standardize protocols (e.g., ATP-based viability assays, fixed exposure times) .

HPLC Purity Analysis : Ensure >95% purity via reverse-phase HPLC with UV/Vis detection .

Mechanistic Studies : Use CRISPR-edited cell lines or knock-out models to confirm target specificity .

Q. What strategies optimize the enantiomeric purity of this compound for chiral drug development?

  • Stereocontrol Methods :

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidine ring formation .
  • Chiral Resolution : Separate enantiomers via preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) .
    • Characterization : Polarimetry or chiral shift reagents in ¹H NMR validate enantiomeric excess (ee) .

Safety and Environmental Considerations

Q. What safety protocols are essential for handling this compound in a research setting?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust/volatility .
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal; organic waste incineration is recommended .

Q. How can the environmental impact of this compound be assessed in preclinical studies?

  • Ecotoxicology Assays :

  • Daphnia magna Acute Toxicity : 48-hour LC₅₀ tests in freshwater .
  • Biodegradability : OECD 301F manometric respirometry to measure microbial degradation .
    • Green Chemistry Alternatives : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.